An In-Depth Technical Guide to the Mechanism of Action of Pat-505
An In-Depth Technical Guide to the Mechanism of Action of Pat-505
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pat-505 is a potent and selective, noncompetitive inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] By inhibiting the enzymatic activity of ATX, Pat-505 effectively reduces the levels of LPA, a bioactive lipid mediator implicated in a variety of pathological processes, most notably fibrosis.[1][2] This guide provides a comprehensive overview of the mechanism of action of Pat-505, including its molecular interactions, effects on signaling pathways, and its pharmacological profile, supported by experimental data and methodologies.
Introduction to the Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[3] Its principal function is the hydrolysis of lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA).[3] LPA, in turn, exerts its biological effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA1-6.[3] The activation of these receptors triggers a cascade of downstream signaling events that regulate crucial cellular processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of the ATX-LPA signaling axis has been strongly associated with the pathogenesis of various diseases, particularly fibrotic conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2]
Pat-505: A Noncompetitive Inhibitor of Autotaxin
Pat-505 is a small molecule inhibitor designed to specifically target and neutralize the enzymatic activity of autotaxin.
Binding Mode and Molecular Interactions
Crystallographic studies have revealed that Pat-505 binds to a hydrophobic pocket within the catalytic domain of autotaxin, distinct from the active site where LPC binds.[3][4] This allosteric binding induces a conformational change in the enzyme, thereby preventing the efficient hydrolysis of LPC to LPA. The binding of Pat-505 is characterized by interactions with several key amino acid residues within this pocket, including Lys248, Phe249, His251, Trp254, Trp260, and Phe274.[3][4] This noncompetitive mode of inhibition is a key feature of Pat-505, as it does not directly compete with the endogenous substrate, LPC.
Quantitative Inhibition of Autotaxin Activity
The inhibitory potency of Pat-505 has been quantified across various in vitro and ex vivo systems. The following table summarizes the key inhibitory concentration (IC50) values reported for Pat-505.
| System | IC50 (nM) | Reference |
| Hep3B cells | 2 | [3] |
| Human Blood | 9.7 | [3] |
| Mouse Plasma | 62 | [3] |
Impact on the ATX-LPA Signaling Pathway
The primary mechanism of action of Pat-505 is the disruption of the ATX-LPA signaling axis. By inhibiting autotaxin, Pat-505 leads to a significant reduction in the production of LPA. This, in turn, attenuates the activation of LPA receptors and the subsequent downstream signaling cascades.
Figure 1: Pat-505 inhibits the ATX-LPA signaling pathway.
Preclinical Efficacy in Fibrosis Models
The anti-fibrotic potential of Pat-505 has been evaluated in preclinical animal models of NASH.
Stelic Mouse Animal Model (STAM) of NASH
In the STAM model, which mimics the progression of human NASH, therapeutic administration of Pat-505 resulted in a significant improvement in liver fibrosis.[1][2]
Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH
In a choline-deficient, high-fat diet-induced model of NASH, Pat-505 treatment robustly reduced liver fibrosis without significantly affecting steatosis, hepatocellular ballooning, or inflammation.[1][2]
The following table summarizes the key preclinical efficacy data for Pat-505.
| Animal Model | Key Findings | Reference |
| Stelic Mouse Animal Model (STAM) of NASH | Significant improvement in liver fibrosis | [1][2] |
| Choline-Deficient, High-Fat Diet (CDAHFD) Model of NASH | Robust reduction in liver fibrosis | [1][2] |
Pharmacokinetics and Pharmacodynamics
Preclinical studies have provided initial insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Pat-505.
| Parameter | Value/Observation | Species | Reference |
| Route of Administration | Oral | Mouse | [5] |
| Plasma Concentration | Dose-dependent | Mouse, Rat | [5] |
| Inhibition of ATX Activity | Significant inhibition in plasma and liver tissue after oral administration | Mouse | [1][2] |
Experimental Protocols
Autotaxin Activity Assays
This assay utilizes a synthetic fluorogenic substrate, FS-3, which is an LPC analog.
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Principle: In its intact form, the fluorescence of FS-3 is quenched. Upon cleavage by autotaxin, the fluorophore is released, leading to a measurable increase in fluorescence.[6][7]
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Protocol Outline:
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Recombinant autotaxin is incubated with the test compound (e.g., Pat-505) in a 96-well plate.
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The FS-3 substrate is added to initiate the reaction.
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Fluorescence is measured kinetically over time using a fluorescence plate reader (excitation at 485 nm and emission at 528 nm).[7]
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The rate of increase in fluorescence is proportional to the autotaxin activity.
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This assay measures the amount of choline produced from the hydrolysis of LPC.
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Principle: The choline released is subsequently oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal.[8][9]
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Protocol Outline:
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Autotaxin is incubated with LPC and the test compound.
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A reaction mixture containing choline oxidase, HRP, and a suitable substrate is added.
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The plate is incubated, and the resulting fluorescence or absorbance is measured.
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The signal is proportional to the amount of choline produced, and thus to the autotaxin activity.
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References
- 1. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAT-505 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 7. echelon-inc.com [echelon-inc.com]
- 8. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
